CR-6086 sodium is a novel compound recognized for its potent antagonistic effects on the prostanoid EP4 receptor, which is implicated in various inflammatory conditions. This compound has shown promising immunomodulatory properties and disease-modifying effects in preclinical models, particularly in the context of rheumatoid arthritis and other immune-mediated inflammatory diseases. CR-6086 sodium operates distinctly from traditional cyclooxygenase inhibitors, offering a targeted therapeutic approach with a high affinity for the human EP4 receptor, characterized by a half-maximal inhibitory concentration of 22 nM and a binding affinity of 16.6 nM .
CR-6086 sodium is classified as a small molecule drug, specifically an EP4 antagonist. It has been developed for therapeutic applications in treating conditions such as rheumatoid arthritis and osteoarthritis, currently undergoing clinical trials . The compound's molecular formula is , with a molecular weight of 494.49 g/mol.
The synthesis of CR-6086 sodium involves several key steps:
These synthetic methods emphasize the importance of precise control over reaction conditions to achieve high purity and yield.
CR-6086 sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate.
Key structural data includes:
CR-6086 sodium primarily interacts with the EP4 receptor through competitive binding, inhibiting the action of prostaglandin E2 (PGE2). This antagonistic action leads to decreased cyclic adenosine monophosphate levels within cells, which is crucial for mediating inflammatory responses .
The compound's mechanism involves:
CR-6086 sodium exerts its pharmacological effects by blocking the EP4 receptor, which plays a significant role in mediating inflammation and pain signals. Upon binding to the receptor, it prevents PGE2 from activating downstream signaling pathways that lead to inflammatory responses.
Key points include:
These properties are critical for ensuring effective storage and handling during research and clinical applications.
CR-6086 sodium has been primarily investigated for its potential therapeutic applications in:
Moreover, its unique mechanism as an EP4 antagonist opens avenues for research into other inflammatory conditions where modulation of prostaglandin pathways may be beneficial .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3